molecular formula C11H12BrNO2 B3179054 Ethyl 3-bromo-6-cyclopropylpicolinate CAS No. 908833-44-3

Ethyl 3-bromo-6-cyclopropylpicolinate

Cat. No. B3179054
CAS RN: 908833-44-3
M. Wt: 270.12 g/mol
InChI Key: HZTDOQLCNMKNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-6-cyclopropylpicolinate, also known as 3-bromo-6-cyclopropylpicolinic acid ethyl ester, is an organic compound with a molecular formula of C8H10BrNO2. It is a colorless solid that is used in organic synthesis as a reagent for the introduction of the 3-bromo-6-cyclopropyl group into organic molecules. It is also used as a pharmaceutical intermediate and as a research tool in the study of enzymes and other proteins.

Scientific Research Applications

Ethyl Ethyl 3-bromo-6-cyclopropylpicolinateclopropylpicolinate is used in a variety of scientific research applications, including the study of enzymes and other proteins. It has been used to study the structure and function of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been used in the study of the structure and function of other proteins, such as transcription factors and G-protein coupled receptors.

Mechanism of Action

Ethyl Ethyl 3-bromo-6-cyclopropylpicolinateclopropylpicolinate is an inhibitor of cytochrome P450 enzymes. It binds to the active site of the enzyme, blocking the substrate from binding and thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
Ethyl Ethyl 3-bromo-6-cyclopropylpicolinateclopropylpicolinate has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Inhibition of these enzymes can lead to an increase in the levels of drugs and other compounds in the body, which can lead to adverse effects.

Advantages and Limitations for Lab Experiments

The use of ethyl Ethyl 3-bromo-6-cyclopropylpicolinateclopropylpicolinate in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low cost. However, it is not suitable for use in in vivo studies due to its potential toxicity.

Future Directions

The use of ethyl Ethyl 3-bromo-6-cyclopropylpicolinateclopropylpicolinate in scientific research is likely to continue to expand in the future. It could be used to study the structure and function of other cytochrome P450 enzymes, as well as other proteins such as transcription factors and G-protein coupled receptors. It could also be used to study the effects of drugs and other compounds on the body, as well as to develop new drugs and other compounds. Finally, it could be used to study the structure and function of other enzymes, such as those involved in the synthesis of proteins and nucleic acids.

properties

IUPAC Name

ethyl 3-bromo-6-cyclopropylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-15-11(14)10-8(12)5-6-9(13-10)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTDOQLCNMKNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C2CC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233659
Record name Ethyl 3-bromo-6-cyclopropyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-6-cyclopropylpicolinate

CAS RN

908833-44-3
Record name Ethyl 3-bromo-6-cyclopropyl-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908833-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-6-cyclopropyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-6-cyclopropylpicolinate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-6-cyclopropylpicolinate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromo-6-cyclopropylpicolinate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromo-6-cyclopropylpicolinate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromo-6-cyclopropylpicolinate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromo-6-cyclopropylpicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.